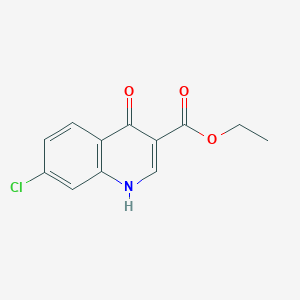
7-氯-4-羟基喹啉-3-羧酸乙酯
描述
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a compound that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic broad-spectrum antibacterial agents that have been widely studied for their medicinal properties, including their use as antibiotics. The compound , while not directly synthesized in the provided papers, is closely related to various quinolone derivatives that have been synthesized and studied for different applications, such as their potential use in medicinal chemistry and as building blocks for more complex chemical structures.
Synthesis Analysis
The synthesis of quinolone derivatives often involves multi-step reactions that can include cyclization, halogenation, and esterification. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction promoted by chlorotrimethylsilane, followed by Williamson ether synthesis and ester hydrolysis to yield various quinoline-3-carboxylic acids . Similarly, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was performed using a Gould-Jacobs reaction catalyzed by aluminium metal under microwave assistance, resulting in a high yield of the product . These methods demonstrate the versatility and adaptability of synthetic routes to obtain quinolone derivatives.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The presence of various substituents, such as halogens, ester groups, and hydroxyl groups, can significantly influence the chemical behavior and biological activity of these compounds. NMR spectroscopy is a common technique used to determine the structure and substitution pattern of synthesized quinolones, as reported in the study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates .
Chemical Reactions Analysis
Quinolone derivatives can undergo a variety of chemical reactions, including nucleophilic addition, cyclocondensation, and halogenation. For example, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate was prepared by chemical reduction and then reacted with α-acetyl-N-arylhydrazonoyl chlorides to yield pyrido[2,3-f]quinoxalines . Additionally, the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride resulted in chlorination and dealkylation, highlighting the reactivity of the quinolone core .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, for instance, can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The study of the esterification of 2-chloro-4-hydroxyquinoline-3-carboxylic acids provided insights into the behavior of these compounds under different reaction conditions . The antioxidant properties of certain quinolone derivatives have also been investigated, demonstrating the potential for these compounds to act as pharmacologically active agents .
科学研究应用
化学合成和反应
乙酸7-氯-4-羟基喹啉-3-羧酸乙酯一直是化学合成中的研究对象。郭辉(1993年)研究了不同碱和溶剂对该化合物的乙基化作用,揭示了在不同条件下其反应性的见解(Guo Hui, 1993)。同样,宋保安(2012年)利用铝金属作为催化剂,在微波辅助下探索了其合成方法,取得了高产率,展示了该化合物在高效合成方法中的潜力(Song Bao-an, 2012)。
抗氧化性能
该化合物的一个重要方面是其潜在的抗氧化或促氧化作用。刘等人(2002年)研究了其在自由基引发的红细胞溶血中的作用,表明其在抗肿瘤药物中的可能应用以及其对脂质过氧化的影响(Liu et al., 2002)。
抗菌和抗病毒活性
对乙酸7-氯-4-羟基喹啉-3-羧酸乙酯衍生物的抗菌和抗病毒潜力已在各种研究中探讨。龚平(2008年)合成了该化合物的衍生物,并在体外评估了其抗HBV(乙型肝炎病毒)活性,表明其在抗病毒治疗中的潜力(Gong Ping, 2008)。此外,严等人(2010年)合成了新颖的衍生物,并评估了其抗球虫活性,进一步展示了该化合物在抗菌应用中的实用性(Yan et al., 2010)。
分析应用
该化合物还被用于分析方法中。Hoodless和Weston(1970年)描述了其在动物饲料中的气相色谱测定,突出了其在分析化学中的实用性(Hoodless & Weston, 1970)。
属性
IUPAC Name |
ethyl 7-chloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCHSWUDMFGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323108 | |
| Record name | Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
16600-22-9 | |
| Record name | 16600-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

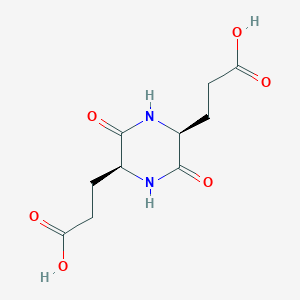
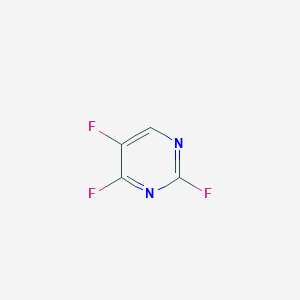
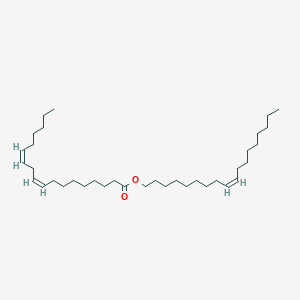


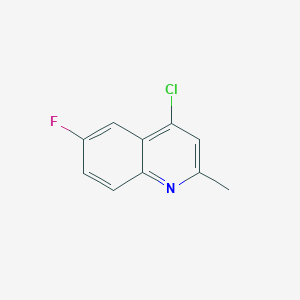

![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
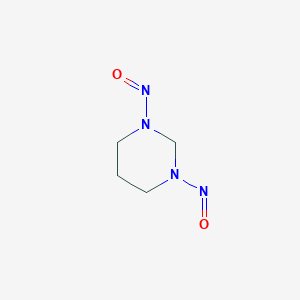
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
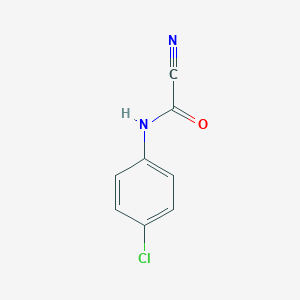
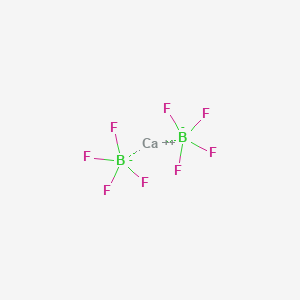
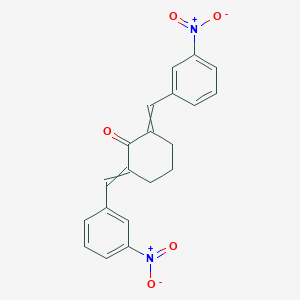
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)